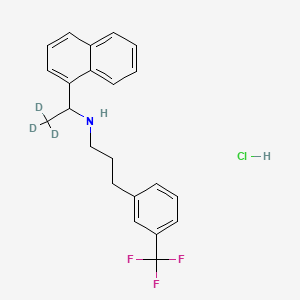

rac Cinacalcet-d3 Hydrochloride

Description

Propriétés

IUPAC Name |

N-(2,2,2-trideuterio-1-naphthalen-1-ylethyl)-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QANQWUQOEJZMLL-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675767 | |

| Record name | N-[1-(Naphthalen-1-yl)(2,2,2-~2~H_3_)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185097-33-9 | |

| Record name | N-[1-(Naphthalen-1-yl)(2,2,2-~2~H_3_)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to rac Cinacalcet-d3 Hydrochloride: Core Properties and Applications

This technical guide provides a comprehensive overview of the fundamental properties and applications of rac Cinacalcet-d3 Hydrochloride, a deuterated analog of the calcimimetic agent Cinacalcet. Designed for researchers, scientists, and professionals in drug development, this document delves into the chemical and physical characteristics, mechanism of action, synthesis, and analytical methodologies pertinent to this stable isotope-labeled compound.

Introduction: The Role of Deuterated Analogs in Pharmaceutical Analysis

Deuterium-labeled compounds, such as this compound, are indispensable tools in modern pharmaceutical research and development. The substitution of hydrogen with its heavier, stable isotope, deuterium, imparts a change in mass without significantly altering the chemical properties of the molecule. This unique characteristic makes them ideal internal standards for quantitative bioanalytical assays, particularly those employing mass spectrometry. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, as it effectively corrects for variability in sample preparation and instrument response, thereby ensuring the highest level of accuracy and precision.

This compound serves as the premier internal standard for the quantification of Cinacalcet in biological matrices.[1] Cinacalcet is a calcimimetic agent that modulates the calcium-sensing receptor (CaSR) and is used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma.[2][3] Accurate measurement of Cinacalcet concentrations in plasma is crucial for pharmacokinetic and therapeutic drug monitoring studies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its proper handling, storage, and application in a laboratory setting.

| Property | Value | References |

| Chemical Name | N-(1-(naphthalen-1-yl)ethyl-2,2,2-d3)-3-(3-(trifluoromethyl)phenyl)propan-1-amine, hydrochloride (1:1) | [1] |

| Synonyms | α-(Methyl-d3)-N-[3-[3-(trifluoromethyl)phenyl)propyl]-1-napthalenemethanamine Hydrochloride | [1] |

| CAS Number | 1185097-33-9 | [1][4] |

| Molecular Formula | C₂₂H₂₀D₃ClF₃N | [4] |

| Molecular Weight | 396.89 g/mol | [4] |

| Appearance | White to off-white solid | |

| Purity | Typically >95% by HPLC | [4] |

| Isotopic Enrichment | Typically >95% | [4] |

| Solubility | Soluble in methanol and ethanol. | [5] |

Storage and Stability: For long-term storage, it is recommended to store this compound at -20°C in a tightly sealed container, protected from light and moisture. Solutions of the compound in organic solvents can be stored at -80°C for up to six months or at -20°C for one month.[5] While comprehensive stability studies on the pure compound are not extensively published, studies on Cinacalcet oral suspensions have shown good stability, with the compound being relatively stable except under oxidative stress.[6]

Mechanism of Action of the Parent Compound: Cinacalcet

To appreciate the application of this compound, it is essential to understand the mechanism of action of its non-deuterated counterpart, Cinacalcet. Cinacalcet acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR) located on the surface of the chief cells of the parathyroid gland.[2][3] The CaSR is the primary regulator of parathyroid hormone (PTH) secretion. By binding to the CaSR, Cinacalcet increases the receptor's sensitivity to extracellular calcium ions.[2] This heightened sensitivity leads to a reduction in the synthesis and secretion of PTH, which in turn lowers blood calcium levels.[2][3]

The following diagram illustrates the signaling pathway of the Calcium-Sensing Receptor and the action of Cinacalcet.

Caption: Mechanism of Action of Cinacalcet on the Calcium-Sensing Receptor.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process that incorporates the deuterium label at a specific position. While proprietary synthesis methods may vary, a plausible synthetic route can be conceptualized based on known syntheses of Cinacalcet. A common strategy involves the reductive amination of 3-(3-(trifluoromethyl)phenyl)propanal with a deuterated amine, (R,S)-1-(naphthalen-1-yl)ethan-2,2,2-d3-amine.

A generalized synthetic workflow is depicted below:

Caption: Generalized Synthetic Workflow for this compound.

The key step is the preparation of the deuterated amine intermediate. This can be achieved through various methods, such as the reduction of 1-acetylnaphthalene-d3. The subsequent reductive amination with 3-(3-(trifluoromethyl)phenyl)propanal, followed by purification and salt formation with hydrochloric acid, yields the final product. Purification is typically achieved through column chromatography and/or recrystallization to ensure high chemical and isotopic purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum of this compound is expected to be very similar to that of Cinacalcet Hydrochloride, with the notable absence of the signal corresponding to the methyl protons (a doublet typically observed around 1.98 ppm in CDCl₃ for the non-deuterated compound).[7] The integration of the remaining proton signals would be consistent with the rest of the molecular structure.

-

¹³C NMR: The ¹³C NMR spectrum is expected to show signals corresponding to all carbon atoms in the molecule. The carbon atom attached to the three deuterium atoms will exhibit a multiplet signal due to C-D coupling and will be significantly less intense than the protonated carbon signals.[7]

-

²H NMR: A ²H (Deuterium) NMR spectrum would show a signal corresponding to the -CD₃ group, confirming the position of the deuterium label.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will be very similar to that of the non-deuterated compound. The characteristic peaks for the aromatic rings, C-F bonds of the trifluoromethyl group, and the secondary amine hydrochloride salt will be present. The C-D stretching vibrations will appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹), but these may be weak and difficult to observe amidst other signals. The IR (KBr) spectrum of Cinacalcet Hydrochloride shows characteristic peaks at approximately 3427, 2951, 1587, 1450, 1327, 1165, 1128, 1072, 798, and 775 cm⁻¹.[7]

Mass Spectrometry (MS): Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of this compound.

-

Low-Resolution MS: The protonated molecular ion ([M+H]⁺) is expected at m/z 361.3, which is 3 mass units higher than that of the non-deuterated Cinacalcet (m/z 358.3).[7]

-

High-Resolution MS (HRMS): HRMS would provide the exact mass of the molecule, confirming its elemental composition, including the presence of three deuterium atoms.

-

Tandem MS (MS/MS): Fragmentation analysis by MS/MS is used to confirm the structure and the location of the deuterium label. For instance, in LC-MS/MS analysis, the specific transition of m/z 361.1 > 158.1 is used for the deuterated internal standard, while m/z 358.1 > 155.1 is used for Cinacalcet.[]

Analytical Methodologies

The primary application of this compound is as an internal standard for the quantitative analysis of Cinacalcet in biological matrices.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity, specificity, and throughput.

Experimental Protocol: LC-MS/MS Quantification of Cinacalcet in Human Plasma

This protocol outlines a typical validated method for the determination of Cinacalcet in human plasma using this compound as an internal standard.

1. Materials and Reagents:

-

Cinacalcet reference standard

-

This compound internal standard (IS)

-

HPLC-grade methanol and acetonitrile

-

Formic acid or ammonium formate

-

Ultrapure water

-

Drug-free human plasma

2. Preparation of Solutions:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Cinacalcet and this compound in methanol.

-

Working Standard Solutions: Serially dilute the Cinacalcet stock solution with 50:50 (v/v) methanol:water to prepare a series of working standard solutions for the calibration curve.

-

Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

3. Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the IS working solution.

-

Add 100 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

| Parameter | Typical Conditions |

| LC System | UHPLC or HPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A suitable gradient to elute Cinacalcet and separate it from matrix components |

| Flow Rate | 0.4 - 0.6 mL/min |

| Injection Volume | 5 - 10 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Cinacalcet: m/z 358.1 → 155.1Cinacalcet-d3: m/z 361.1 → 158.1 |

5. Data Analysis:

-

Integrate the peak areas for the MRM transitions of Cinacalcet and the internal standard.

-

Calculate the peak area ratio (Cinacalcet area / IS area).

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards using a weighted linear regression.

-

Determine the concentration of Cinacalcet in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram illustrates the analytical workflow:

Caption: Workflow for the Quantification of Cinacalcet in Plasma.

Quality Control and Impurities

For its use as an internal standard, the quality of this compound is paramount. Key quality control parameters include chemical purity, isotopic purity (enrichment), and the absence of interfering impurities.

-

Chemical Purity: This is typically determined by HPLC with UV or MS detection and should be high (e.g., >95%) to ensure that the standard does not introduce interfering substances into the analysis.[4] Potential process-related impurities or degradants of Cinacalcet should be monitored.[9]

-

Isotopic Enrichment: The percentage of the deuterated species relative to the non-deuterated and partially deuterated species should be high (e.g., >95%) to ensure a distinct mass difference and minimize any contribution to the analyte signal.[4] This is typically determined by mass spectrometry.

-

Potential Impurities: Known impurities of Cinacalcet include starting materials, by-products from the synthesis, and degradation products.[][10][11] When using this compound as an internal standard, it is crucial to ensure that none of its impurities co-elute and interfere with the detection of the analyte, Cinacalcet.

Conclusion

This compound is a critical analytical tool for the accurate and precise quantification of Cinacalcet in biological matrices. Its properties as a stable isotope-labeled internal standard make it indispensable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring reliable bioanalysis. This guide has provided a comprehensive overview of its fundamental properties, from its physicochemical characteristics and the mechanism of action of its parent compound to its synthesis, spectroscopic characterization, and application in validated analytical methods. A thorough understanding of these aspects is essential for researchers and scientists to effectively utilize this compound and generate high-quality, reproducible data.

References

- Organic Spectroscopy International.

- Veeprho. rac-Cinacalcet-D3 (HCl Salt) | CAS 1185097-33-9.

- Pharmaffili

- ResolveMass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Published October 30, 2025.

- PubMed. Micromethod for quantification of cinacalcet in human plasma by liquid chromatography-tandem mass spectrometry using a stable isotope-labeled internal standard.

- Beilstein Journals. A novel asymmetric synthesis of cinacalcet hydrochloride. Published August 24, 2012.

- Pharmaffiliates. Cinacalcet Hydrochloride-impurities.

- Journal of Scientific Research. Development and Validation of Stability Indicative Analysis for Cinacalcet Hydrochloride and Stress Study. Published 2021.

- Indian Journal of Chemistry. Enantioselective synthesis of hyperparathyroidism agent Cinacalcet hydrochloride.

- SynZeal. Cinacalcet Impurities.

- Szabo-Scandic. Analytical standards & isotopically labeled substances.

- Dovepress. Cinacalcet hydrochloride-nanoemulsion: preparation, characterization, enhanced bioavailability and pharmacodynamics.

- MedChemExpress. Cinacalcet-d3 hydrochloride (AMG 073-d3 hydrochloride) | Stable Isotope.

- MedChemExpress. Cinacalcet-d3 (AMG 073-d3) | Stable Isotope.

- Isotope Science / Alfa Chemistry.

- Sigma-Aldrich. ISOTEC® Stable Isotopes.

- ResearchGate.

- Fisher Digital Publications. Stability of extemporaneously prepared cinacalcet oral suspensions. Published April 24, 2018.

- BenchChem. A Technical Guide to Deuterated Internal Standards in Mass Spectrometry.

- Cayman Chemical. Cinacalcet-d3 (hydrochloride) (CAS 2749807-20-1).

- ResearchGate. FT-IR spectra of (A) CIN, (B) DP-III, (C) DP-II and (D) DP-I.

- Sussex Research Laboratories Inc. SI030070: rac-Cinacalcet-d3.HCl | 1185097-33-9.

- PubMed. Cinacalcet Hydrochloride.9.

- PubMed. Cinacalcet Hydrochloride.

Sources

- 1. veeprho.com [veeprho.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. sussex-research.com [sussex-research.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. fisherpub.sjf.edu [fisherpub.sjf.edu]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: Cinacalcet Hydrochloride spectral data [orgspectroscopyint.blogspot.com]

- 9. bhu.ac.in [bhu.ac.in]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

Introduction: The Quintessential Internal Standard for Calcimimetic Analysis

An In-Depth Technical Guide to rac Cinacalcet-d3 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This compound is the deuterated analog of Cinacalcet, a calcimimetic agent pivotal in the management of hyperparathyroidism. Its primary and critical role is not as a therapeutic agent itself, but as an indispensable tool in the precise quantification of Cinacalcet in biological matrices. As a stable isotope-labeled internal standard, it represents the gold standard for bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS). This guide provides a comprehensive overview of its properties, the scientific principles underpinning its use, and its application in advancing pharmaceutical research and development.

Core Compound Identification

The Chemical Abstracts Service (CAS) number for this compound is 1185097-33-9 .[1][2][3][4]

| Property | Value | Source(s) |

| CAS Number | 1185097-33-9 | [1][2][3][4] |

| Molecular Formula | C₂₂H₂₀D₃ClF₃N | [2][3][4] |

| Molecular Weight | 396.89 g/mol | [2][3][4] |

| Synonyms | rac-α-(Methyl-d3)-N-[3-[3-(trifluoromethyl)phenyl)propyl]-1-napthalenemethanamine Hydrochloride | [2] |

| Appearance | White to off-white solid | [2] |

| Purity | Typically >95% (HPLC) | [3] |

| Isotopic Enrichment | Typically >95% | [3] |

The Scientific Imperative for Deuterated Standards in Mass Spectrometry

In quantitative bioanalysis, achieving accuracy and precision is paramount. The complexity of biological matrices (e.g., plasma, urine) introduces significant variability from matrix effects, ion suppression or enhancement, and inconsistencies during sample preparation.[5] The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy to mitigate these challenges.

The Principle of Stable Isotope Dilution: The fundamental principle is that a deuterated standard is chemically identical to the analyte (the non-deuterated drug).[5][6] Therefore, it exhibits nearly identical behavior throughout the entire analytical process:

-

Extraction and Sample Preparation: Any loss of the analyte during extraction will be mirrored by a proportional loss of the deuterated standard.[5]

-

Chromatographic Separation: The analyte and the standard co-elute, meaning they exit the liquid chromatography column at the same time.[7][8]

-

Mass Spectrometric Ionization: They experience the same degree of ionization efficiency or suppression in the mass spectrometer's ion source.[7][8]

Because the mass spectrometer can differentiate between the analyte and the standard based on their slight mass difference (due to the deuterium atoms), the ratio of their peak areas remains constant regardless of the variables mentioned above. This stable ratio allows for highly accurate and precise quantification of the analyte.[5][7] The use of deuterated standards is a cornerstone of robust, transferable, and regulatory-compliant bioanalytical methods.[5][9]

Mechanism of Action of the Parent Compound: Cinacalcet

To appreciate the context of its measurement, understanding the mechanism of the parent drug, Cinacalcet, is essential. Cinacalcet is a calcimimetic, meaning it mimics the effect of calcium.[10][11] Its primary target is the Calcium-Sensing Receptor (CaSR) , a G-protein coupled receptor (GPCR) located on the surface of the chief cells in the parathyroid gland.[10][12][13]

The CaSR is the principal regulator of parathyroid hormone (PTH) synthesis and secretion.[14] By binding to the CaSR, Cinacalcet acts as a positive allosteric modulator, increasing the receptor's sensitivity to extracellular calcium ions.[11][13][14] This heightened sensitivity tricks the parathyroid gland into perceiving higher calcium levels than are actually present, which in turn suppresses the synthesis and secretion of PTH.[10][11] The reduction in PTH leads to a decrease in serum calcium and phosphorus levels, addressing the mineral imbalances characteristic of secondary hyperparathyroidism in patients with chronic kidney disease.[10][13]

CaSR Signaling Pathway

Activation of the CaSR by calcium or a calcimimetic like Cinacalcet triggers a complex intracellular signaling cascade. The receptor couples to various G-proteins, primarily Gαq/11 and Gαi/o.[15][16]

-

Gαq/11 Pathway: Activation of this pathway stimulates phospholipase C (PLC), which leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[16]

-

Gαi/o Pathway: This pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[16][17]

Both pathways ultimately contribute to the primary therapeutic effect: the inhibition of PTH secretion.[16]

Caption: CaSR activation by Cinacalcet triggers G-protein signaling to inhibit PTH secretion.

Pharmacokinetics of Cinacalcet

A summary of the parent drug's pharmacokinetic profile is crucial for designing effective bioanalytical methods.

| Parameter | Description | Source(s) |

| Absorption | Peak plasma concentrations are reached in 2-6 hours. Bioavailability increases significantly when taken with food. | [10][18][19] |

| Distribution | Extensively distributed with a large volume of distribution (~1000 L). Highly protein-bound (~93-97%). | [10] |

| Metabolism | Extensively metabolized in the liver, primarily by CYP3A4, CYP2D6, and CYP1A2 enzymes. Cinacalcet is also a strong inhibitor of CYP2D6. | [10][18][19] |

| Elimination | The terminal half-life is long, approximately 30-40 hours. Steady-state concentrations are typically reached within 7 days. | [10][18][19] |

Experimental Protocol: Bioanalytical Quantification via LC-MS/MS

The following is a representative workflow for the quantification of Cinacalcet in human plasma using this compound as an internal standard (IS).

Workflow Overview

Caption: Bioanalytical workflow for Cinacalcet using a deuterated internal standard.

Step-by-Step Methodology

-

Preparation of Standards:

-

Prepare a stock solution of Cinacalcet and this compound (IS) in a suitable organic solvent (e.g., methanol).

-

Create a series of calibration standards by spiking blank biological matrix (e.g., human plasma) with known concentrations of Cinacalcet.

-

Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation):

-

Causality: This step removes large protein molecules that would otherwise interfere with the analysis and damage the LC column.

-

To a 100 µL aliquot of plasma (calibrator, QC, or unknown sample), add 20 µL of the IS working solution (rac Cinacalcet-d3 HCl).

-

Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for injection.

-

-

Liquid Chromatography (LC) Conditions:

-

Causality: The LC step separates the analyte and IS from other endogenous components of the sample, reducing matrix effects and ensuring specificity.

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 5 µm).[20]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.5 mL/min.

-

Gradient: Start at 20% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate.

-

Injection Volume: 10 µL.[20]

-

-

Mass Spectrometry (MS) Conditions:

-

Causality: MS provides highly selective and sensitive detection by measuring the specific mass-to-charge ratio of the analyte and its fragments.

-

Ion Source: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example):

-

Cinacalcet: Q1 (Precursor Ion) → Q3 (Product Ion)

-

rac Cinacalcet-d3 HCl: Q1 (Precursor Ion + 3 Da) → Q3 (Product Ion)

-

-

Note: Specific mass transitions must be optimized for the instrument in use.

-

-

Data Analysis:

-

Integrate the chromatographic peaks for both Cinacalcet and the IS.

-

Calculate the peak area ratio (Analyte Area / IS Area) for each sample.

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression model.

-

Determine the concentration of Cinacalcet in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

-

Applications in Research and Clinical Development

The use of this compound is crucial in various stages of drug development and research:

-

Pharmacokinetic (PK) Studies: Essential for accurately defining the absorption, distribution, metabolism, and excretion (ADME) profile of Cinacalcet.[18][21]

-

Bioequivalence (BE) Studies: Required to compare the bioavailability of a generic formulation to the innovator product.

-

Therapeutic Drug Monitoring (TDM): Enables precise dose adjustments for patients, which is particularly important given Cinacalcet's metabolism via polymorphic enzymes like CYP2D6.[10]

-

Drug-Drug Interaction Studies: Used to quantify changes in Cinacalcet exposure when co-administered with inhibitors or inducers of CYP enzymes (e.g., ketoconazole, a strong CYP3A4 inhibitor).[14][18]

Conclusion

This compound (CAS: 1185097-33-9) is more than just a deuterated molecule; it is a fundamental enabling tool for high-integrity science. By serving as the ideal internal standard, it allows researchers and clinicians to overcome the inherent complexities of bioanalysis, ensuring that the quantitative data generated for Cinacalcet is accurate, precise, and reliable. Its application is a testament to the power of stable isotope dilution in mass spectrometry, underpinning the successful development, regulatory approval, and safe clinical use of its therapeutic counterpart.

References

-

Veeprho. rac-Cinacalcet-D3 (HCl Salt) | CAS 1185097-33-9. Available from: [Link]

-

Convard T, et al. Signaling through the extracellular calcium-sensing receptor (CaSR). PubMed. Available from: [Link]

-

A Review: Use of Deuterated Internal Standards in Mass Spectrometry Techniques. Available from: [Link]

-

Hoenderop JGJ, et al. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport. Wiley Online Library. Available from: [Link]

-

Hannan FM, et al. Calcium-sensing receptor signaling — How human disease informs biology. PMC - NIH. Available from: [Link]

-

Amerigo Scientific. rac-Cinacalcet-D3 Hydrochloride (CAS 1185097-33-9). Available from: [Link]

-

ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. Available from: [Link]

-

ResearchGate. Signaling pathways influenced by CaSR. Available from: [Link]

-

Ward DT. Calcium-sensing receptor (CaSR): pharmacological properties and signaling pathways. PubMed. Available from: [Link]

-

ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]

-

AptoChem. Deuterated internal standards and bioanalysis. Available from: [Link]

-

Brown EM. Cinacalcet - StatPearls. NCBI Bookshelf - NIH. Available from: [Link]

-

Harris R, et al. Pharmacokinetics, pharmacodynamics, and safety of cinacalcet hydrochloride in hemodialysis patients at doses up to 200 mg once daily. PubMed. Available from: [Link]

-

Drugs.com. Cinacalcet: Package Insert / Prescribing Information / MOA. Available from: [Link]

-

Padhi D, et al. Clinical pharmacokinetic and pharmacodynamic profile of cinacalcet hydrochloride. PubMed. Available from: [Link]

-

Padhi D, et al. Clinical Pharmacokinetic and Pharmacodynamic Profile of Cinacalcet Hydrochloride. SpringerLink. Available from: [Link]

-

Government of Nepal, Department of Drug Administration. Analytical profile of Cinacalcet Tablet. Available from: [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. esschemco.com [esschemco.com]

- 3. sussex-research.com [sussex-research.com]

- 4. rac-Cinacalcet-D3 Hydrochloride (CAS 1185097-33-9) - Amerigo Scientific [amerigoscientific.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. texilajournal.com [texilajournal.com]

- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. What is the mechanism of Cinacalcet Hydrochloride? [synapse.patsnap.com]

- 12. Signaling through the extracellular calcium-sensing receptor (CaSR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cinacalcet hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. drugs.com [drugs.com]

- 15. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Calcium-sensing receptor signaling — How human disease informs biology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Calcium-sensing receptor (CaSR): pharmacological properties and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Clinical pharmacokinetic and pharmacodynamic profile of cinacalcet hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. giwmscdntwo.gov.np [giwmscdntwo.gov.np]

- 21. Pharmacokinetics, pharmacodynamics, and safety of cinacalcet hydrochloride in hemodialysis patients at doses up to 200 mg once daily - PubMed [pubmed.ncbi.nlm.nih.gov]

"rac Cinacalcet-d3 Hydrochloride" molecular weight

An In-Depth Technical Guide to rac Cinacalcet-d3 Hydrochloride for Advanced Bioanalytical Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the application and properties of this compound. It delves into the core principles of its use as an internal standard in bioanalytical method development, grounded in authoritative scientific practices.

Introduction to this compound

This compound is the deuterated analog of Cinacalcet Hydrochloride, a calcimimetic agent.[1] Cinacalcet itself is a crucial therapeutic agent used to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma.[2][3] The introduction of three deuterium atoms (d3) into the α-methyl group of the molecule creates a stable isotope-labeled (SIL) version. This isotopic labeling makes this compound an ideal internal standard for quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays.[1][4] Its primary application is in pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical research requiring precise and accurate quantification of Cinacalcet in complex biological matrices.[1]

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of a reference standard is paramount for its correct handling, storage, and application in an analytical workflow.

| Property | Value | Source(s) |

| Chemical Name | rac-α-(Methyl-d3)-N-[3-[3-(trifluoromethyl)phenyl)propyl]-1-napthalenemethanamine Hydrochloride | [5] |

| Molecular Formula | C₂₂H₂₀D₃ClF₃N | [5][6][7] |

| Molecular Weight | 396.89 g/mol | [5][6][7] |

| CAS Number | 1185097-33-9 | [5][6][7] |

| Appearance | White solid | [5] |

| Purity | Typically >95% (HPLC) | [6] |

| Isotopic Enrichment | Typically >95% | [6] |

The Scientific Rationale: Mechanism of Action of the Parent Compound, Cinacalcet

To appreciate the context in which this compound is used, it is essential to understand the mechanism of its non-deuterated counterpart. Cinacalcet is an allosteric modulator of the calcium-sensing receptor (CaSR), a G-protein coupled receptor found on the surface of the chief cells of the parathyroid gland.[2][8]

The CaSR is the primary regulator of parathyroid hormone (PTH) secretion. By binding to the transmembrane domain of the CaSR, Cinacalcet increases the receptor's sensitivity to extracellular calcium ions.[8] This allosteric activation means that lower concentrations of serum calcium are sufficient to trigger the intracellular signaling cascade that inhibits the synthesis and secretion of PTH.[8][9] The subsequent reduction in circulating PTH levels leads to a decrease in serum calcium and phosphorus levels, addressing the primary pathology of hyperparathyroidism.[3][10]

Signaling Pathway Overview

Caption: Mechanism of Cinacalcet action on the parathyroid gland.

The Indispensable Role of Deuterated Internal Standards in Bioanalysis

In quantitative mass spectrometry, an internal standard (IS) is a compound added in a known quantity to samples, calibrators, and quality controls to correct for analytical variability. The ideal IS is a stable isotope-labeled version of the analyte.[11] this compound serves this purpose for the quantification of Cinacalcet.

The core principle is Stable Isotope Dilution (SID). Because deuterated standards are chemically identical to the analyte, they exhibit nearly identical physicochemical properties, such as extraction efficiency, ionization response, and chromatographic retention time.[4][12]

Key Advantages:

-

Correction for Matrix Effects: Biological matrices like plasma can suppress or enhance the ionization of the analyte in the mass spectrometer source. Since the deuterated IS co-elutes with the analyte and experiences the same matrix effects, the ratio of the analyte signal to the IS signal remains constant, ensuring accurate quantification.[13][14]

-

Compensation for Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps can be a significant source of error. The deuterated standard is lost to the same extent as the analyte, providing a reliable correction.[12]

-

Improved Precision and Accuracy: By mitigating variability from multiple sources, deuterated standards significantly enhance the precision, accuracy, and robustness of the bioanalytical method.[4][13] This is a critical requirement for methods submitted to regulatory agencies like the FDA.[15][16]

Experimental Protocol: Quantification of Cinacalcet in Human Plasma by LC-MS/MS

This protocol outlines a validated, robust methodology for the quantification of Cinacalcet in human plasma, employing this compound as the internal standard. This method is consistent with FDA Bioanalytical Method Validation guidance.[15][17][18]

5.1. Materials and Reagents

-

Reference Standards: Cinacalcet Hydrochloride, this compound

-

Reagents: HPLC-grade Methanol, Acetonitrile, Formic Acid, Ammonium Acetate, and Water

-

Biological Matrix: Blank human plasma (K2EDTA)

5.2. Stock and Working Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Cinacalcet and rac Cinacalcet-d3 HCl in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the Cinacalcet stock solution with 50:50 acetonitrile:water to prepare calibration standards (e.g., 1-1000 ng/mL).

-

Internal Standard (IS) Working Solution (50 ng/mL): Dilute the rac Cinacalcet-d3 HCl stock solution with 50:50 acetonitrile:water. The concentration is chosen to yield a robust MS signal without causing detector saturation.

5.3. Sample Preparation (Protein Precipitation)

-

Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from the plasma sample, which can interfere with the analysis.

-

Aliquot 50 µL of plasma sample (blank, standard, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the IS Working Solution in acetonitrile. The acetonitrile contains the IS and acts as the precipitating agent.

-

Vortex for 30 seconds to ensure thorough mixing and protein denaturation.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the supernatant to a clean autosampler vial for LC-MS/MS analysis.

5.4. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A suitable gradient to ensure separation from endogenous interferences (e.g., 5% B to 95% B over 3 minutes).

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray Ionization (ESI), Positive Mode

-

Detection: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Cinacalcet: Q1 358.2 -> Q3 155.1

-

rac Cinacalcet-d3: Q1 361.2 -> Q3 155.1

-

-

Causality: The precursor ion (Q1) corresponds to the protonated molecule [M+H]⁺. The product ion (Q3) is a stable fragment generated by collision-induced dissociation. The d3-IS has a +3 Da mass shift in the precursor ion but often shares the same product ion if the deuterium is not on the fragmented portion.

-

5.5. Data Analysis

-

Integrate the peak areas for both the analyte and the IS.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of unknown samples by interpolating their Peak Area Ratios from the calibration curve.

Bioanalytical Workflow Visualization

The following diagram illustrates the key stages of the bioanalytical process described.

Caption: A typical bioanalytical workflow for drug quantification.

References

-

Title: Cinacalcet - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Cinacalcet Mechanism of Action Source: My Endo Consult URL: [Link]

-

Title: Cinacalcet - StatPearls Source: NCBI Bookshelf URL: [Link]

-

Title: A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES Source: GSC Biological and Pharmaceutical Sciences URL: [Link]

-

Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: KCAS Bioanalytical & Biomarker Services URL: [Link]

-

Title: What is the mechanism of Cinacalcet Hydrochloride? Source: Patsnap Synapse URL: [Link]

-

Title: Cinacalcet hydrochloride Source: PubMed URL: [Link]

-

Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: FDA announces final guidance for 'Bioanalytical Method validation,' now available Source: Bioanalysis Zone URL: [Link]

-

Title: Bioanalytical Method Validation for Biomarkers Guidance for Industry Source: U.S. Department of Health and Human Services (HHS) URL: [Link]

-

Title: Deuterated Standards for LC-MS Analysis Source: ResolveMass Laboratories Inc. URL: [Link]

-

Title: rac-Cinacalcet-D3 Hydrochloride CAS [1185097-33-9] Source: Expert Synthesis Solutions (ESS) URL: [Link]

-

Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis Source: ResolveMass Laboratories Inc. URL: [Link]

-

Title: Deuterated internal standards and bioanalysis Source: AptoChem URL: [Link]

-

Title: rac-Cinacalcet-D3 (HCl Salt) | CAS 1185097-33-9 Source: Veeprho URL: [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. Cinacalcet - Wikipedia [en.wikipedia.org]

- 3. Cinacalcet hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. esschemco.com [esschemco.com]

- 6. sussex-research.com [sussex-research.com]

- 7. labmix24.com [labmix24.com]

- 8. Cinacalcet Mechanism of Action – My Endo Consult [myendoconsult.com]

- 9. What is the mechanism of Cinacalcet Hydrochloride? [synapse.patsnap.com]

- 10. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. texilajournal.com [texilajournal.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. fda.gov [fda.gov]

- 16. bioanalysis-zone.com [bioanalysis-zone.com]

- 17. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 18. hhs.gov [hhs.gov]

"rac Cinacalcet-d3 Hydrochloride" chemical structure

An In-Depth Technical Guide to rac Cinacalcet-d3 Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a critical analytical reagent for researchers, scientists, and drug development professionals. We will delve into its chemical structure, the mechanism of action of its parent compound, detailed analytical protocols for its characterization, and its primary applications in pharmaceutical research, moving beyond a simple recitation of facts to explain the causality behind its use and analysis.

Introduction: The Role of a Labeled Analog

Cinacalcet, marketed under trade names like Sensipar® and Mimpara®, is a groundbreaking therapeutic agent in the class of calcimimetics.[1][2] It is clinically indicated for treating secondary hyperparathyroidism in patients with chronic kidney disease on dialysis and for managing hypercalcemia in individuals with parathyroid carcinoma.[1][2][3] The drug functions by allosterically activating the calcium-sensing receptor (CaSR), thereby mimicking the effect of extracellular calcium and suppressing the secretion of parathyroid hormone (PTH).[1][4]

This compound is the deuterium-labeled, racemic hydrochloride salt of Cinacalcet. Let's dissect this nomenclature:

-

rac : Indicates a racemic mixture, meaning it contains equal amounts of both the (R)- and (S)-enantiomers. The active pharmaceutical ingredient is the (R)-enantiomer.[5][6]

-

-d3 : Signifies that three hydrogen atoms on the methyl group of the ethylamine moiety have been replaced with deuterium, a stable isotope of hydrogen.[7][8]

-

Hydrochloride : The compound is supplied as a hydrochloride salt to improve its stability and solubility.[9]

The primary and indispensable role of this isotopically labeled compound is to serve as an internal standard in bioanalytical and pharmacokinetic studies.[7] Its near-identical chemical properties to the parent drug, coupled with its distinct mass, allow for highly accurate quantification in complex biological matrices using mass spectrometry.[7]

Chemical Structure and Physicochemical Properties

The precise placement of the deuterium atoms is critical for its function as an internal standard. The structure is based on the systematic IUPAC name: N-(1-(naphthalen-1-yl)ethyl-2,2,2-d3)-3-(3-(trifluoromethyl)phenyl)propan-1-amine, hydrochloride.[7][10]

Caption: 2D Structure of this compound.

Physicochemical Data

The following table summarizes key identifiers and properties for this compound.

| Property | Value | Reference(s) |

| IUPAC Name | N-(1-(naphthalen-1-yl)ethyl-2,2,2-d3)-3-(3-(trifluoromethyl)phenyl)propan-1-amine, hydrochloride (1:1) | [7] |

| CAS Number | 1185097-33-9 | [7][8][10][11] |

| Molecular Formula | C₂₂H₁₉D₃F₃N·HCl | [7][10] |

| Molecular Weight | 396.89 g/mol | [8][11] |

| Appearance | White solid | [8] |

| Purity (by HPLC) | Typically >95-99% | [8][11] |

| Isotopic Enrichment | >95% | [11] |

Mechanism of Action: Allosteric Modulation of the CaSR

To understand the application of the deuterated analog, one must first grasp the mechanism of the parent drug, Cinacalcet. Cinacalcet does not directly bind to the same site as calcium but acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][4] This means it binds to a different site on the receptor, inducing a conformational change that increases the receptor's sensitivity to extracellular calcium ions.[4]

The CaSR, a G-protein coupled receptor located on the surface of parathyroid gland chief cells, is the primary regulator of PTH synthesis and secretion.[4]

The Signaling Cascade:

-

Binding: Cinacalcet binds to the transmembrane domain of the CaSR.[4]

-

Sensitization: This binding enhances the receptor's sensitivity, meaning lower concentrations of extracellular Ca²⁺ are required for activation.[4]

-

G-Protein Activation: Upon activation, the CaSR stimulates the Gq protein pathway, activating Phospholipase C (PLC).[3][4]

-

Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Mobilization: IP₃ triggers the release of calcium from intracellular stores (endoplasmic reticulum), leading to a rise in cytosolic Ca²⁺ concentration.[4]

-

PTH Inhibition: The elevated intracellular calcium levels inhibit the fusion of vesicles containing PTH with the cell membrane, thereby suppressing PTH secretion into the bloodstream.[4]

Caption: Cinacalcet's allosteric modulation of the CaSR signaling pathway.

Analytical Characterization Protocols

Rigorous analytical characterization is paramount. While specific data for the d3 variant is proprietary, the methodologies are identical to the parent compound, with an expected mass shift in mass spectrometry.

Spectroscopic Analysis

Spectroscopy provides fundamental structural confirmation. The data below is for non-labeled Cinacalcet Hydrochloride and serves as a reference.

| Technique | Key Observations | Reference |

| ¹H NMR (DMSO-d₆) | Signals corresponding to aromatic protons of the naphthalene and trifluoromethylphenyl rings (δ 7.4-8.3), aliphatic protons of the propyl chain (δ 1.9-2.9), the methyl group doublet (δ ~1.7), and the methine proton quartet (δ ~5.3). The NH and HCl protons appear as broad singlets (δ >9.0). | [12] |

| ¹³C NMR (DMSO-d₆) | Shows distinct peaks for the methyl carbon (δ ~20), aliphatic carbons (δ 27-53), and numerous aromatic carbons, including the trifluoromethyl carbon (a quartet due to C-F coupling). | [12] |

| FT-IR (KBr) | Characteristic peaks include a broad band for N-H stretching (~3430 cm⁻¹), C-H stretching (~2960 cm⁻¹), C=C aromatic stretching (~1587 cm⁻¹), and strong C-F stretching bands from the CF₃ group (~1327, 1165, 1128 cm⁻¹). | [12] |

| Mass Spec. (ESI+) | The protonated molecular ion [M+H]⁺ is observed at m/z 358. For rac Cinacalcet-d3, this peak would be expected at m/z 361, providing definitive confirmation of deuteration. | [12] |

| UV-Vis (Methanol:Water) | Exhibits a maximum absorbance (λmax) at approximately 271-282 nm, which is utilized for quantification in HPLC and dissolution assays.[13][14] |

Chromatographic Purity and Quantification: RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity and concentration of Cinacalcet. The causality for this choice lies in its ability to separate the non-polar analyte from polar and non-polar impurities with high resolution and reproducibility.

Protocol: Stability-Indicating RP-HPLC Method

This protocol is a representative example for the quantification of Cinacalcet in bulk and pharmaceutical dosage forms.[15]

-

Instrumentation:

-

Chromatographic Conditions:

-

Column: X-Terra Symmetry C18 (4.6 x 150mm; 5 μm).[15] The C18 stationary phase is chosen for its hydrophobic nature, which provides strong retention for the non-polar Cinacalcet molecule.

-

Mobile Phase: Phosphate buffer : Acetonitrile (40:60 v/v).[15] Acetonitrile serves as the strong organic solvent to elute the analyte, while the buffer controls the pH to ensure consistent ionization state and peak shape.

-

Buffer Preparation: Dissolve 7.0 g of Potassium dihydrogen phosphate in 1000 mL of HPLC-grade water. Adjust pH to 3.0 with orthophosphoric acid.[15] A low pH ensures the secondary amine is protonated, leading to better peak symmetry.

-

Flow Rate: 0.9 mL/min.[15]

-

Detection Wavelength: 282 nm.[15] This is selected based on the UV absorbance maximum for optimal sensitivity.

-

Injection Volume: 10 µL.[14]

-

Column Temperature: 30°C.[14]

-

-

Solution Preparation:

-

Diluent: Use the mobile phase as the diluent to ensure compatibility with the chromatographic system.[15]

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Cinacalcet HCl reference standard, transfer to a 100 mL volumetric flask, dissolve, and dilute to volume with diluent.[15]

-

Working Standard (e.g., 15 µg/mL): Dilute 1.5 mL of the stock solution to 10 mL with diluent.[15]

-

-

System Suitability:

-

Before sample analysis, perform at least five replicate injections of the working standard.

-

Acceptance Criteria: The method is deemed valid if the column efficiency is >2000 theoretical plates, the tailing factor is ≤2.0, and the relative standard deviation (RSD) for peak areas is ≤2.0%.[14] This self-validating step ensures the system is performing correctly before generating sample data.

-

-

Analysis:

-

Inject the sample solutions and calculate the concentration based on the peak area response compared to the standard.

-

Caption: A typical experimental workflow for RP-HPLC analysis.

Application in Quantitative Bioanalysis

The fundamental purpose of synthesizing this compound is its use as an internal standard (IS) for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This is the regulatory-accepted method for determining drug concentrations in biological fluids like plasma or serum.

Why a Stable Isotope-Labeled IS is Superior:

-

Co-elution: The deuterated standard has virtually identical chromatographic retention time to the non-labeled analyte. This means both compounds experience the same matrix effects (ion suppression or enhancement) during ionization in the mass spectrometer source.

-

Correction for Variability: By measuring the ratio of the analyte's signal to the IS signal, any variations in sample extraction, injection volume, or ionization efficiency are effectively cancelled out. This is the cornerstone of its trustworthiness as a protocol.

-

Accuracy and Precision: This approach dramatically improves the accuracy, precision, and robustness of the bioanalytical method, which is essential for pharmacokinetic modeling and regulatory submissions.

Conclusion

This compound is more than just a chemical variant; it is an enabling tool for modern pharmaceutical science. Its structure, confirmed by a suite of analytical techniques, and its function as a stable isotope-labeled internal standard are intrinsically linked. By providing a reliable method for the precise quantification of Cinacalcet in biological systems, it underpins the research and development that allows for the safe and effective clinical use of this important calcimimetic agent. This guide has detailed the foundational science and practical protocols that grant researchers confidence in their data when utilizing this essential compound.

References

-

Title: Cinacalcet - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Cinacalcet Mechanism of Action Source: My Endo Consult URL: [Link]

-

Title: Cinacalcet - StatPearls - NCBI Bookshelf Source: National Center for Biotechnology Information URL: [Link]

-

Title: What is the mechanism of Cinacalcet Hydrochloride? Source: Patsnap Synapse URL: [Link]

-

Title: Cinacalcet hydrochloride Source: PubMed URL: [Link]

-

Title: Development and Validation of Stability Indicative Analysis for Cinacalcet Hydrochloride and Stress Study Source: International Journal of Recent Technology and Engineering URL: [Link]

-

Title: Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Cinacalcet Hydrochloride in Bulk and Th Source: Research Journal of Pharmacy and Technology URL: [Link]

-

Title: Analytical Profile of Cinacalcet Hydrochloride: A Review Source: PharmaInfo URL: [Link]

-

Title: Cinacalcet Hydrochloride spectral data Source: ORGANIC SPECTROSCOPY INTERNATIONAL URL: [Link]

-

Title: Spectrophotometric determination of cinacalcet hydrochloride in bulk Source: SciSpace URL: [Link]

-

Title: Analytical profile of Cinacalcet Tablet Source: Department of Drug Administration, Nepal URL: [Link]

-

Title: rac-Cinacalcet-D3 (HCl Salt) | CAS 1185097-33-9 Source: Veeprho URL: [Link]

-

Title: rac-Cinacalcet-d3 HCl - CAS:1185097-33-9 Source: Topbatt Chemical Co., Ltd. URL: [Link]

-

Title: this compound Source: Shanghai Huicheng Biotechnology Co., Ltd. URL: [Link]

-

Title: Cinacalcet | C22H22F3N | CID 156419 Source: PubChem - National Institutes of Health URL: [Link]

-

Title: Synthesis Process of Cinacalcet Hydrochloride Source: Semantic Scholar URL: [Link]

- Title: Process for the preparation of cinacalcet hydrochloride Source: Google Patents URL

-

Title: Synthesis process of cinacalcet hydrochloride Source: ResearchGate URL: [Link]

-

Title: Novel spectrophotometric method for determination of cinacalcet hydrochloride in its tablets via derivatization with 1,2-naphthoquinone-4-sulphonate Source: PMC - PubMed Central URL: [Link]

-

Title: Cinacalcet Hydrochloride | C22H23ClF3N | CID 156418 Source: PubChem - National Institutes of Health URL: [Link]

-

Title: FT-IR spectra of (A) CIN, (B) DP-III, (C) DP-II and (D) DP-I. Source: ResearchGate URL: [Link]

-

Title: A novel asymmetric synthesis of cinacalcet hydrochloride Source: Beilstein Journals URL: [Link]

Sources

- 1. Cinacalcet - Wikipedia [en.wikipedia.org]

- 2. Cinacalcet hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Cinacalcet Mechanism of Action – My Endo Consult [myendoconsult.com]

- 5. Cinacalcet | C22H22F3N | CID 156419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. veeprho.com [veeprho.com]

- 8. esschemco.com [esschemco.com]

- 9. Cinacalcet Hydrochloride | C22H23ClF3N | CID 156418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rac-Cinacalcet-d3 HCl - CAS:1185097-33-9 - Topbatt Chemical Co., Ltd. [biosotop.com]

- 11. sussex-research.com [sussex-research.com]

- 12. ORGANIC SPECTROSCOPY INTERNATIONAL: Cinacalcet Hydrochloride spectral data [orgspectroscopyint.blogspot.com]

- 13. scispace.com [scispace.com]

- 14. giwmscdntwo.gov.np [giwmscdntwo.gov.np]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

A Technical Guide to the Mechanism of Action and Application of rac-Cinacalcet-d3 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed examination of rac-Cinacalcet-d3 hydrochloride, dissecting its molecular mechanism, stereochemical significance, and its primary application in modern bioanalysis. Cinacalcet is a potent calcimimetic agent that functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a critical regulator of calcium homeostasis.[1][2] This document elucidates the structure and function of the CaSR, details the downstream signaling pathways it governs, and explains how Cinacalcet enhances the receptor's sensitivity to extracellular calcium to suppress parathyroid hormone (PTH) secretion.[3][4] We explore the stereoselectivity of Cinacalcet, clarifying the role of the pharmacologically active R-enantiomer within the racemic mixture.[5] Furthermore, this guide demystifies the purpose of the deuterium-labeled (-d3) variant, presenting it not as a therapeutic agent, but as an indispensable tool—a stable isotope-labeled internal standard—for achieving precision and accuracy in quantitative mass spectrometry-based assays.[6][7] Detailed experimental protocols for both in vitro functional validation and bioanalytical quantification are provided to equip researchers with actionable, field-proven methodologies.

Part 1: The Molecular Target - The Calcium-Sensing Receptor (CaSR)

Structure and Function of the CaSR

The Calcium-Sensing Receptor (CaSR) is a Class C G-protein coupled receptor (GPCR) that plays a central role in maintaining systemic calcium homeostasis.[8][9] Its structure is distinct among GPCRs, characterized by a large N-terminal extracellular domain (ECD), a seven-transmembrane (7TM) domain typical of GPCRs, and an intracellular C-terminal tail.[8] The ECD contains a Venus flytrap module (VFTM) which serves as the primary binding site for the endogenous ligand, extracellular calcium ions (Ca²⁺).[9] The CaSR exists and functions as a homodimer, a structural feature essential for its activation.[8]

Physiological Role in Calcium Homeostasis

The CaSR is most prominently expressed on the surface of chief cells in the parathyroid glands, where it acts as the principal negative regulator of parathyroid hormone (PTH) synthesis and secretion.[1][4] When extracellular Ca²⁺ levels rise, Ca²⁺ binds to the CaSR, activating the receptor. This activation signals the parathyroid cell to inhibit the synthesis and release of PTH.[3][10] Reduced PTH levels lead to decreased bone resorption, reduced renal reabsorption of calcium, and ultimately, a lowering of serum calcium levels, thus completing a negative feedback loop.[11] The CaSR is also expressed in other tissues like the kidney and thyroid C-cells, where it contributes to the fine-tuning of calcium and phosphate balance.[3][8]

CaSR Signaling Pathways

Upon activation by extracellular Ca²⁺, the CaSR undergoes a conformational change that facilitates coupling to intracellular heterotrimeric G-proteins, primarily Gαq/11 and Gαi/o.[9][12]

-

Gαq/11 Pathway: This is the canonical signaling route. Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺i).[3] The resulting spike in Ca²⁺i is a key signal that inhibits the fusion of PTH-containing vesicles with the plasma membrane, thereby suppressing PTH secretion.[3]

-

Gαi/o Pathway: Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

MAPK Pathway: The CaSR can also stimulate the mitogen-activated protein kinase (MAPK) cascades, such as the ERK1/2 pathway, which are involved in cellular processes like proliferation and differentiation.[9][13]

Part 2: Core Mechanism - Cinacalcet as a Positive Allosteric Modulator

The Concept of Allosteric Modulation

Cinacalcet is a calcimimetic, meaning it mimics the effect of calcium on the CaSR.[1] However, it does not bind to the same site as calcium (the orthosteric site). Instead, it binds to a distinct site within the receptor's 7TM domain.[3] This classifies Cinacalcet as a Positive Allosteric Modulator (PAM) .[14][15] As a PAM, Cinacalcet does not typically activate the receptor on its own but rather enhances the receptor's sensitivity to its endogenous ligand, extracellular Ca²⁺.[2][4] The practical effect is a leftward shift in the Ca²⁺ concentration-response curve, meaning the receptor can be activated at lower concentrations of extracellular calcium than would normally be required.[3]

Stereoselectivity: The Significance of "rac"

The designation "rac" for racemic indicates that the substance is a 1:1 mixture of its two enantiomers: (R)-Cinacalcet and (S)-Cinacalcet. In pharmacology, it is common for one enantiomer to be significantly more active than the other. For Cinacalcet, the (R)-enantiomer is the eutomer , meaning it is the pharmacologically active form responsible for the allosteric modulation of the CaSR.[5] The (S)-enantiomer is considered the distomer, with substantially less activity. Therefore, while a researcher might use a racemic mixture for certain applications, it is the (R)-isomer that elicits the biological effect.[5]

Part 3: The Role of Deuteration - Cinacalcet-d3 as a Bioanalytical Tool

The "-d3" Designation: A Stable Isotope Label

The "-d3" in "Cinacalcet-d3" signifies that three hydrogen atoms (¹H) in the molecule have been replaced with deuterium (²H), a stable, non-radioactive isotope of hydrogen.[6] This substitution results in a molecule that is chemically and pharmacologically identical to Cinacalcet but has a higher molecular weight (mass +3 Da). This mass difference is the key to its utility.[16]

Principle and Application as an Internal Standard

rac-Cinacalcet-d3 Hydrochloride is not a therapeutic drug. Its purpose is to serve as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][17]

Why a SIL-IS is the Gold Standard: In LC-MS/MS, quantification relies on comparing the instrument's response to the analyte of interest against a calibration curve. However, the process from sample collection (e.g., blood plasma) to final analysis is prone to variability. Analyte can be lost during sample extraction, and matrix components can interfere with the ionization process in the mass spectrometer (ion suppression or enhancement).[6][18]

A SIL-IS is the ideal tool to correct for this variability.[19][20] It is added to a sample at a known concentration at the very beginning of the workflow.[18] Because it is chemically identical to the analyte (non-labeled Cinacalcet), it behaves identically during every step: extraction, chromatography, and ionization.[6] However, the mass spectrometer can distinguish between the analyte and the SIL-IS due to their mass difference.[16] By calculating the ratio of the analyte's peak area to the internal standard's peak area, any variability that affects both molecules is canceled out. This ratio is then used for quantification, leading to highly accurate and precise results.[21]

Part 4: Experimental Protocols

Protocol: In Vitro Validation of Allosteric Modulation

This assay demonstrates the ability of Cinacalcet to potentiate the CaSR's response to its endogenous agonist, Ca²⁺.

Objective: To measure the leftward shift in the Ca²⁺ EC₅₀ for intracellular calcium mobilization in CaSR-expressing cells in the presence of Cinacalcet.

Methodology:

-

Cell Culture: Use a stable cell line, such as HEK293 cells, recombinantly expressing the human CaSR (HEK293-CaSR). Culture cells to ~90% confluency in appropriate media.

-

Cell Plating: Seed the HEK293-CaSR cells into a black, clear-bottom 96-well plate at an appropriate density (e.g., 50,000 cells/well) and allow them to adhere overnight.

-

Dye Loading: Wash the cells with a physiological salt buffer (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.

-

Compound Preparation:

-

Prepare a stock solution of rac-Cinacalcet HCl in DMSO.

-

Prepare a range of Ca²⁺ concentrations (e.g., 0.5 mM to 20 mM) in the assay buffer.

-

Prepare two sets of Ca²⁺ dilutions: one with vehicle (DMSO) and one with a fixed concentration of Cinacalcet (e.g., 10 nM or 30 nM).

-

-

Assay Execution:

-

Wash the cells to remove excess dye.

-

Add the assay buffer containing either vehicle or the fixed concentration of Cinacalcet to the appropriate wells and incubate for 10-20 minutes.

-

Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

Measure the baseline fluorescence, then add the various concentrations of Ca²⁺ and monitor the change in fluorescence intensity over time.

-

-

Data Analysis:

-

For each well, calculate the maximum fluorescence response.

-

Plot the response against the logarithm of the Ca²⁺ concentration for both the vehicle-treated and Cinacalcet-treated groups.

-

Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration of Ca²⁺ that elicits 50% of the maximal response) for each curve.

-

Expected Outcome:

| Condition | Agonist | EC₅₀ of Ca²⁺ (mM) | Fold Shift |

| Control | Ca²⁺ + Vehicle | 3.5 | - |

| Test | Ca²⁺ + 30 nM Cinacalcet | 1.5 | 2.3 |

The presence of Cinacalcet should result in a statistically significant decrease in the EC₅₀ value for Ca²⁺, demonstrating positive allosteric modulation.[22][23]

Protocol: Quantification of Cinacalcet in Plasma via LC-MS/MS

Objective: To accurately quantify the concentration of Cinacalcet in human plasma samples using rac-Cinacalcet-d3 as an internal standard.[17]

Methodology:

-

Preparation of Standards:

-

Prepare a stock solution of Cinacalcet and rac-Cinacalcet-d3 HCl (IS) in methanol (e.g., at 1 mg/mL).[21]

-

Create a series of calibration standards by spiking drug-free human plasma with known concentrations of Cinacalcet (e.g., 0.1 to 50 ng/mL).[17]

-

Prepare Quality Control (QC) samples at low, medium, and high concentrations independently.

-

-

Sample Preparation (Protein Precipitation): [17]

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the IS working solution (e.g., 100 ng/mL Cinacalcet-d3 in methanol).

-

Vortex briefly.

-

Add 150 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.

-

Transfer the supernatant to a clean vial or 96-well plate for analysis.

-

-

LC-MS/MS Conditions:

-

LC System: Standard HPLC or UPLC system.

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[7]

-

Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[21]

-

Detection: Multiple Reaction Monitoring (MRM).

-

-

Data Analysis:

-

Integrate the peak areas for both the Cinacalcet and Cinacalcet-d3 MRM transitions.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area) for all samples.

-

Generate a calibration curve by plotting the Peak Area Ratio versus the nominal concentration for the calibration standards. Apply a linear regression with 1/x² weighting.

-

Determine the concentration of Cinacalcet in the QC and unknown samples by interpolating their Peak Area Ratios from the calibration curve.

-

Conclusion

rac-Cinacalcet-d3 Hydrochloride is a multifaceted chemical entity whose identity and utility are defined by its three core components. The Cinacalcet backbone dictates its mechanism as a positive allosteric modulator of the CaSR, a cornerstone for treating disorders of hyperparathyroidism. The racemic nature highlights the stereochemical specificity of this interaction, with the (R)-enantiomer driving the pharmacological effect. Finally, the -d3 isotopic label transforms the molecule from a therapeutic agent into a high-fidelity analytical tool, enabling the precise and accurate quantification required for drug development, clinical pharmacology, and therapeutic drug monitoring. Understanding these distinct aspects is crucial for researchers leveraging this compound to its full potential, whether for mechanistic studies or for advancing quantitative bioanalysis.

References

-

Wikipedia. Cinacalcet. [Link]

-

My Endo Consult. Cinacalcet Mechanism of Action. [Link]

-

StatPearls - NCBI Bookshelf. Cinacalcet. [Link]

-

Patsnap Synapse. What is the mechanism of Cinacalcet Hydrochloride?. [Link]

-

PubMed. Cinacalcet hydrochloride. [Link]

-

PubMed. Cinacalcet corrects biased allosteric modulation of CaSR by AHH autoantibody. [Link]

-

PubMed. Signaling through the extracellular calcium-sensing receptor (CaSR). [Link]

-

Cell Calcium. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport. [Link]

-

ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

PMC - NIH. Calcium-sensing receptor signaling — How human disease informs biology. [Link]

-

Oxford Academic. Pharmacodynamics of Cinacalcet Over 48 Hours in Patients With Controlled Secondary Hyperparathyroidism: Useful Data in Clinical Practice. [Link]

-

Drugs.com. Cinacalcet: Package Insert / Prescribing Information / MOA. [Link]

-

PMC - PubMed Central. Allosteric Modulation of the Calcium-Sensing Receptor. [Link]

-

Ovid. Quantification of cinacalcet by LC–MS/MS using liquid–liquid extraction from 50μL of plasma. [Link]

-

ResearchGate. CaSR positive allosteric modulators; cinacalcet (1) and AC265347 (2). [Link]

-

ResearchGate. Signaling pathways influenced by CaSR. CaSR, stimulated by calcium,... [Link]

-

ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

-

PubMed. Calcium-sensing receptor (CaSR): pharmacological properties and signaling pathways. [Link]

-

Taylor & Francis Online. Review of cinacalcet hydrochloride in the management of secondary hyperparathyroidism. [Link]

-

PubMed. [Pharmacological characteristics of drugs targeted on calcium-sensing receptor.-properties of cinacalcet hydrochloride as allosteric modulator]. [Link]

-

Oxford Academic. Positive and Negative Allosteric Modulators Promote Biased Signaling at the Calcium-Sensing Receptor. [Link]

-

ResearchGate. Development and validation of an LC-MS/MS method by one-step precipitation for cinacalcet in human plasma. [Link]

-

YouTube. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

ResearchGate. Micromethod for Quantification of Cinacalcet in Human Plasma by Liquid Chromatography–Tandem Mass Spectrometry Using a Stable Isotope-Labeled Internal Standard. [Link]

-

SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. [Link]

-

Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

-

PubMed. Chiral chromatography studies of chemical behavior of cinacalcet on polysaccharide chiral reversed-phase HPLC stationary phases. [Link]

-

bioRxiv. Discovery and pharmacological characterization of nanobodies acting as potent positive allosteric modulators of the calcium-sensing receptor. [Link]

-

PNAS. Illuminating the allosteric modulation of the calcium-sensing receptor. [Link]

-

PubMed. LC-MS/MS determination of cinacalcet enantiomers in rat plasma on Chirobiotic V column in polar ionic mode: application to a pharmacokinetic study. [Link]

-

Beilstein Journals. A novel asymmetric synthesis of cinacalcet hydrochloride. [Link]

-

bioRxiv. Structure-based discovery of positive allosteric modulators for the calcium sensing receptor. [Link]

-

Semantic Scholar. Cinacalcet hydrochloride. Commentaries. [Link]

-

Scholars Research Library. Development and validation of a chiral liquid chromatographic method for determination of S-isomer in cinacalcet API. [Link]

-

ResearchGate. Model of activation and allosteric modulation of CaSR. (A) Illustration... [Link]

-

Beilstein Journals. A novel asymmetric synthesis of cinacalcet hydrochloride. [Link]

Sources

- 1. Cinacalcet - Wikipedia [en.wikipedia.org]

- 2. Cinacalcet hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cinacalcet Mechanism of Action – My Endo Consult [myendoconsult.com]

- 4. drugs.com [drugs.com]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Calcium-sensing receptor signaling — How human disease informs biology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Cinacalcet Hydrochloride? [synapse.patsnap.com]

- 11. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Calcium-sensing receptor (CaSR): pharmacological properties and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Allosteric Modulation of the Calcium-Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [Pharmacological characteristics of drugs targeted on calcium-sensing receptor.-properties of cinacalcet hydrochloride as allosteric modulator] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

- 19. resolvemass.ca [resolvemass.ca]

- 20. scispace.com [scispace.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. biorxiv.org [biorxiv.org]

A Comparative Analysis of Cinacalcet and its Deuterated Analog, rac-Cinacalcet-d3 Hydrochloride: From Therapeutic Agent to Analytical Standard

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison between the calcimimetic drug Cinacalcet and its stable isotope-labeled analog, rac-Cinacalcet-d3 Hydrochloride. We will delve into the fundamental principles of their respective roles, exploring Cinacalcet's mechanism of action as a therapeutic agent for hyperparathyroidism and the indispensable function of rac-Cinacalcet-d3 Hydrochloride as an internal standard in high-precision bioanalytical assays. This document will cover their physicochemical properties, comparative pharmacokinetics, and the scientific rationale underpinning the use of deuterated standards in modern drug development. Detailed experimental protocols and visual workflows are provided to bridge theory with practical application for professionals in pharmaceutical research and development.

Introduction: Delineating Two Distinct Roles

In the landscape of pharmaceutical sciences, it is crucial to distinguish between an active pharmaceutical ingredient (API) and the analytical tools required to study it. Cinacalcet and rac-Cinacalcet-d3 Hydrochloride represent a perfect case study of this distinction.